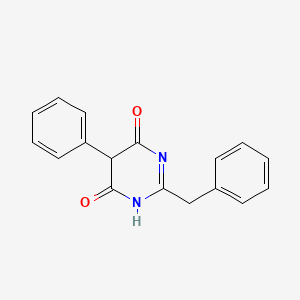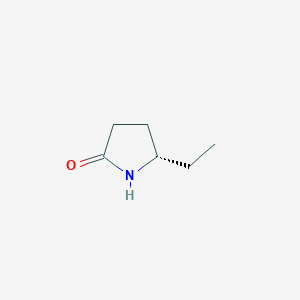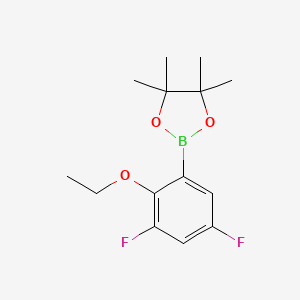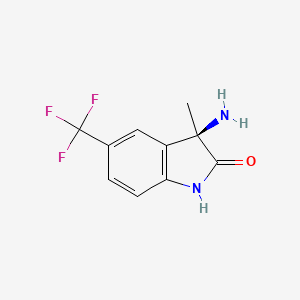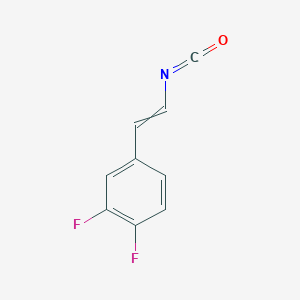
1,2-Difluoro-4-(2-isocyanatoethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-4-(2-isocyanatoethenyl)benzene is an organic compound with the molecular formula C9H5F2NO It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and an isocyanatoethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-(2-isocyanatoethenyl)benzene can be synthesized from 2-Propenoyl azide, 3-(3,4-difluorophenyl)-, (2E)-. The synthesis involves the conversion of the azide group to an isocyanate group under specific reaction conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-4-(2-isocyanatoethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other functional groups under suitable conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles.
Addition Reactions: Reagents such as amines, alcohols, and thiols can react with the isocyanate group.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Addition Reactions: Products include ureas, carbamates, and thiocarbamates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Difluoro-4-(2-isocyanatoethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-4-(2-isocyanatoethenyl)benzene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is utilized in various chemical synthesis processes to create new compounds with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluorobenzene: A simpler derivative of benzene with two fluorine atoms.
1,4-Difluorobenzene: Another difluorobenzene isomer with fluorine atoms at different positions.
3,4-Difluorophenyl isocyanate: A compound with similar functional groups but different structural arrangement.
Propiedades
Número CAS |
862094-21-1 |
|---|---|
Fórmula molecular |
C9H5F2NO |
Peso molecular |
181.14 g/mol |
Nombre IUPAC |
1,2-difluoro-4-(2-isocyanatoethenyl)benzene |
InChI |
InChI=1S/C9H5F2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-5H |
Clave InChI |
ZPHVQGIQJOEWJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=CN=C=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B13900374.png)



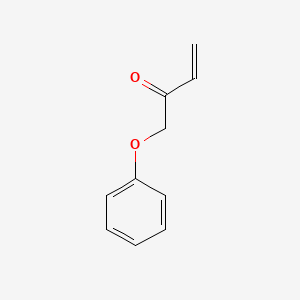
![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
